2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 940226-06-2
VCID: VC21377450
InChI: InChI=1S/C21H30N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h9-12,17-18H,3-8,13-14H2,1-2H3,(H,22,24)(H,26,27)
SMILES: CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Molecular Formula: C21H30N2O4
Molecular Weight: 374.5g/mol

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

CAS No.: 940226-06-2

Cat. No.: VC21377450

Molecular Formula: C21H30N2O4

Molecular Weight: 374.5g/mol

* For research use only. Not for human or veterinary use.

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid - 940226-06-2

Specification

CAS No. 940226-06-2
Molecular Formula C21H30N2O4
Molecular Weight 374.5g/mol
IUPAC Name 2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C21H30N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h9-12,17-18H,3-8,13-14H2,1-2H3,(H,22,24)(H,26,27)
Standard InChI Key JAECRSGGHKIPFZ-UHFFFAOYSA-N
SMILES CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Canonical SMILES CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Introduction

ParameterValue
CAS Registry Number940226-06-2
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
IUPAC Name2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

The CAS Registry Number serves as a unique identifier in chemical databases worldwide, enabling researchers to precisely reference this specific compound in their work and literature searches .

Synonyms and Alternative Nomenclature

Several alternative names and structural descriptors are used to refer to this compound in scientific literature and commercial catalogs:

  • 2-((4-(Dipropylcarbamoyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

  • Cyclohexanecarboxylic acid, 2-[[[4-[(dipropylamino)carbonyl]phenyl]amino]carbonyl]-

  • 2-({4-[(DIPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-CYCLOHEXANECARBOXYLIC ACID

Chemical Structure and Properties

The molecular architecture of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid features a complex arrangement of functional groups that contribute to its chemical behavior and reactivity profiles.

Structural Features

The compound contains several key structural elements:

  • A cyclohexane ring bearing a carboxylic acid group

  • An amide linkage connecting the cyclohexane moiety to a phenyl ring

  • A second amide group with dipropylamine substituents attached to the phenyl ring

This structural arrangement creates a molecule with multiple hydrogen bond donors and acceptors, potentially influencing its solubility characteristics and interactions with biological targets. The compound contains two amide functional groups, which contribute to its potential for forming hydrogen bonds, and one carboxylic acid group that can participate in acid-base reactions.

Physical and Chemical Properties

The physical and chemical properties of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid determine its behavior in various experimental settings and its potential applications in research and development.

Table 2: Physical and Chemical Properties

PropertyValue/Description
Physical StateSolid (at standard conditions)
Molecular Weight374.47 g/mol
Chemical FormulaC21H30N2O4
Functional GroupsCarboxylic acid, amide bonds
ClassificationOrganic compound, carboxylic acid derivative

The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (cyclohexane, propyl chains) moieties suggests amphiphilic characteristics that may influence its solubility profile and interactions with biological membranes.

SupplierCountry/Region
Matrix ScientificUnited States
AK ScientificUnited States
American Custom Chemicals CorporationUnited States
CrysdotNot specified
Absin Bioscience Inc.China
SpecsThe Netherlands
AronisRussia

This wide distribution network facilitates global access to the compound for research purposes .

SupplierProduct NumberPackagingPrice (USD)
Matrix Scientific0260831g$203
AK Scientific3796AF1g$324
American Custom Chemicals CorporationCHM0087448500mg$795.8
CrysdotCD120042655g$704

Price variations may reflect differences in purity, packaging, additional quality control measures, or supply chain factors .

Future Research Directions

Current understanding of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid reveals several promising avenues for future investigation that could expand its applications and elucidate its full potential.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into how specific structural features contribute to its properties and potential biological activities. Potential modifications might include:

  • Alterations to the cyclohexane ring (size, substitution patterns)

  • Modifications to the propyl chains on the dipropylamine moiety

  • Introduction of additional functional groups to enhance specific properties or target interactions

Such studies could establish important structure-activity relationships that might guide the development of novel compounds with enhanced properties for specific applications.

Biological Activity Screening

Comprehensive screening of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid against various biological targets could reveal previously undocumented bioactivities. Potential screening approaches might include:

  • Receptor binding assays to identify potential molecular targets

  • Enzyme inhibition studies to assess effects on metabolic or signaling pathways

  • Cell-based assays to evaluate effects on cellular processes and viability

These investigations could potentially uncover valuable bioactivities that might position the compound as a lead structure for therapeutic development or as a tool for biological research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator